Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate
Overview
Description
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C7H8ClNO5S and a molecular weight of 253.66 g/mol . This compound is known for its unique structure, which includes an oxazole ring, a chlorosulfonyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate typically involves the reaction of 5-(chlorosulfonyl)methyl-1,2-oxazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for larger-scale production. This may include the use of continuous flow reactors and advanced purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives under appropriate conditions.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Sulfonamide Derivatives: Formed from substitution with amines.
Sulfonate Esters: Formed from substitution with alcohols.
Sulfone Derivatives: Formed from oxidation reactions.
Scientific Research Applications
Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate involves its reactivity with various nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive, allowing the compound to participate in a range of chemical transformations. The oxazole ring provides stability and contributes to the compound’s overall reactivity .
Comparison with Similar Compounds
- Ethyl 5-[(sulfonyl)methyl]-1,2-oxazole-3-carboxylate
- Ethyl 5-[(methylsulfonyl)methyl]-1,2-oxazole-3-carboxylate
- Ethyl 5-[(chlorosulfonyl)ethyl]-1,2-oxazole-3-carboxylate
Comparison: Ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic chemistry for introducing sulfonyl functionalities into target molecules .
Properties
IUPAC Name |
ethyl 5-(chlorosulfonylmethyl)-1,2-oxazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO5S/c1-2-13-7(10)6-3-5(14-9-6)4-15(8,11)12/h3H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQKYURQOZNDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421602-79-0 | |
Record name | ethyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.